(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione
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Overview
Description
(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with benzylsulfanyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione typically involves the reaction of ethylimidazolidine-2,4-dione with benzylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazolidine ring may also interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-[(Methylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione: Similar structure but with a methylsulfanyl group instead of benzylsulfanyl.
(5R)-5-[(Phenylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione: Similar structure but with a phenylsulfanyl group.
Uniqueness
(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione is unique due to the presence of the benzylsulfanyl group, which can impart different chemical and biological properties compared to its analogs
Properties
CAS No. |
674348-07-3 |
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Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
(5R)-5-(benzylsulfanylmethyl)-5-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-2-13(11(16)14-12(17)15-13)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,14,15,16,17)/t13-/m0/s1 |
InChI Key |
MSGRKPOOVOQIRA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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